2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S/c1-11-5-6-14(25-2)13(8-11)20-15(24)10-26-17-22-21-16(23(17)18)12-4-3-7-19-9-12/h3-9H,10,18H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILMSHUOJKMZKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Thioether Formation:
Acetamide Group Addition: The final step involves the acylation of the amine group with 2-methoxy-5-methylphenylacetyl chloride under basic conditions to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions vary but often involve strong acids or bases, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the nitro group would produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. The triazole ring is known for its bioactivity, which can be harnessed in drug design.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The pyridine ring may interact with nucleic acids or proteins, affecting their function. The overall effect depends on the specific biological context and the molecular pathways involved.
Comparison with Similar Compounds
Table 1: Substituent Comparison on Triazole Core
Key Observations :
- R<sup>5</sup> Position : Pyridin-3-yl (target) vs. pyridin-2-yl (OLC15) or pyridin-4-yl () alters steric and electronic interactions, affecting receptor selectivity.
Acetamide Substituent Variations
Table 2: Acetamide Group Modifications
Key Observations :
- The 2-methoxy-5-methylphenyl group in the target compound balances lipophilicity and moderate polarity, differing from hydrophobic (VUAA1) or polar (6a) analogs.
- Bulky substituents (e.g., benzyloxy in ) may reduce bioavailability compared to the target’s smaller substituent.
Physicochemical Properties
Table 3: Comparative Physical Properties
Key Observations :
- Amino-substituted triazoles (e.g., ) exhibit higher melting points due to hydrogen bonding, suggesting similar trends for the target compound.
- The target’s methoxy and methyl groups may enhance solubility in organic solvents compared to purely hydrophobic analogs like VUAA1.
Table 4: Functional Comparison
Biological Activity
The compound 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 358.42 g/mol. The compound features a triazole ring, a thioether linkage, and an acetamide functional group, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₆O₂S |
| Molecular Weight | 358.42 g/mol |
| IUPAC Name | 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide |
| CAS Number | Not specified |
The biological activity of triazole derivatives is often attributed to their ability to inhibit specific enzymes or interfere with cellular processes. For instance, compounds containing the triazole moiety have been shown to inhibit fungal cytochrome P450 enzymes, leading to antifungal effects. Additionally, the thioether group may enhance the interaction with biological targets through sulfur-mediated mechanisms.
Antimicrobial Activity
Triazole derivatives have demonstrated significant antimicrobial properties. In particular, studies have shown that similar compounds exhibit activity against various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or inhibition of nucleic acid synthesis.
Anticancer Activity
Research indicates that triazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. A study highlighted the potential of related compounds in targeting Mycobacterium tuberculosis (Mtb), showing promising results with growth inhibition at low micromolar concentrations (IC50 = 5.3 µM) against resistant strains .
Case Studies
- Antitubercular Agents : A recent study focused on the synthesis and optimization of 1,2,4-triazolyl pyridines for tuberculosis treatment demonstrated that modifications in the triazole structure could enhance potency against Mtb while minimizing cytotoxicity in mammalian cells (CC50 = 13 µM) .
- Antifungal Studies : Compounds structurally similar to 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide were evaluated for antifungal activity against Candida species and showed effective inhibition at varying concentrations .
Research Findings
Recent investigations into similar triazole compounds have revealed insights into their structure-activity relationships (SAR). Modifications on the pyridine and triazole rings significantly influenced their biological activity. For example:
| Compound Modification | Biological Activity |
|---|---|
| Substitution on the pyridine ring | Enhanced antibacterial properties |
| Variations in thioether length | Altered anticancer efficacy |
Q & A
Q. What are the standard synthetic routes for this compound, and how can purity be ensured during synthesis?
The synthesis typically involves a multi-step process:
- Step 1: Formation of the triazole-thiol intermediate via refluxing isonicotinohydrazide with iso-thiocyanatobenzene in ethanol, followed by NaOH/HCl treatment .
- Step 2: Reaction with chloroacetonitrile in DMF under basic conditions (e.g., NaOH) to form the thioacetamide bond .
- Purification: Recrystallization from ethanol or chromatography (e.g., TLC monitoring) ensures purity. Analytical methods like HPLC (>95% purity threshold) and 1H/13C NMR (to confirm functional groups) are critical .
Q. What spectroscopic techniques are most effective for structural characterization?
- 1H/13C NMR: Identifies aromatic protons (δ 7.0–8.5 ppm for pyridinyl), methoxy groups (δ ~3.8 ppm), and acetamide NH (δ ~10 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 411.14 for C19H19N5O2S) .
- FT-IR: Confirms thioether (C-S, ~650 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) bonds .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing the triazole-thiol intermediate?
- Key Variables: Temperature (reflux at 80–90°C), solvent choice (ethanol vs. DMF for solubility), and stoichiometric ratios (1:1.2 thiol:chloroacetonitrile) .
- Catalysts: Use of mild bases (e.g., KOH) avoids side reactions; NaH accelerates thiolate formation in DMF .
- Yield Improvement: Stepwise quenching (e.g., adding ice-water post-reaction) and column chromatography (silica gel, ethyl acetate/hexane) improve isolation .
Q. How should contradictory bioactivity data (e.g., antimicrobial vs. anticancer results) be resolved?
- Assay Validation: Cross-test in standardized models (e.g., MIC for antimicrobial; MTT assay for cancer cell lines) .
- Structural-Activity Analysis: Compare with analogs (e.g., pyridinyl vs. furanyl substitutions) using molecular docking (e.g., PASS software) to predict target binding .
- Data Reproducibility: Ensure consistent cell lines (e.g., HeLa vs. MCF-7) and solvent controls (DMSO ≤0.1%) .
Q. What strategies mitigate degradation during pharmacokinetic studies?
- Stability Testing: Use LC-MS to monitor degradation in simulated gastric fluid (pH 2.0) and plasma (37°C, 24 hrs) .
- Prodrug Design: Introduce ester groups at the acetamide moiety to enhance metabolic stability .
- Excipient Screening: Co-formulate with cyclodextrins or liposomes to improve solubility and half-life .
Methodological Guidance
Q. How to design experiments for evaluating enzyme inhibition mechanisms?
- Kinetic Assays: Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against targets like COX-2 or EGFR .
- Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Molecular Dynamics Simulations: Analyze ligand-enzyme interactions (e.g., hydrogen bonds with pyridinyl-N) using GROMACS .
Q. What computational tools are recommended for SAR studies?
- Cheminformatics: MOE or Schrödinger Suite for QSAR modeling and pharmacophore mapping .
- ADMET Prediction: SwissADME to assess bioavailability, CYP450 interactions, and blood-brain barrier penetration .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC50 values across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
